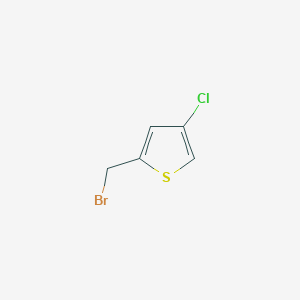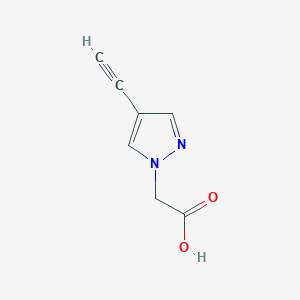![molecular formula C12H10ClNOS2 B2779877 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide CAS No. 254981-97-0](/img/structure/B2779877.png)
3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. This compound, in particular, features a thiophene ring substituted with a chlorophenoxy group and a carbothioamide group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thioamide to yield the final product. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenoxy)methyl]thiophene-2-carbothioamide
- 3-[(4-Methylphenoxy)methyl]thiophene-2-carbothioamide
- 3-[(4-Nitrophenoxy)methyl]thiophene-2-carbothioamide
Uniqueness
3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, methyl, nitro), the chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]thiophene-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c13-9-1-3-10(4-2-9)15-7-8-5-6-17-11(8)12(14)16/h1-6H,7H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUPQDLFUJZFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(SC=C2)C(=S)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B2779796.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)
![2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2779800.png)

![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)
![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)
![4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine](/img/structure/B2779805.png)
![3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2779806.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one](/img/structure/B2779807.png)





